N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride
Description
Historical Context of Picolinamide Derivatives
The development of picolinamide derivatives traces its origins to the fundamental discovery and characterization of picolinic acid, an organic compound bearing the formula NC5H4CO2H that serves as a derivative of pyridine with a carboxylic acid substituent positioned at the 2-location. Picolinic acid emerges as an isomer of nicotinic acid and isonicotinic acid, distinguished by the carboxyl side chain placement at the 2-position rather than the 3- or 4-positions respectively. The historical significance of picolinamide compounds became apparent through their biosynthetic relationship to tryptophan metabolism, where picolinic acid functions as a catabolite of the amino acid tryptophan through the kynurenine pathway.
The synthetic pathways for picolinamide derivatives evolved considerably over decades of research. Commercial production of the parent picolinic acid involves ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile, establishing a foundation for subsequent derivative synthesis. Laboratory preparations traditionally employed oxidation of 2-methylpyridine using potassium permanganate, demonstrating the accessibility of picolinamide precursors through established organic transformations. The conversion of picolinic acid to picolinamide, achieved through standard amidation reactions, opened pathways to extensive structural modifications that characterize contemporary research.
Recent advances in picolinamide chemistry have emphasized directed synthesis methodologies, particularly through transition metal catalysis. Research by Daugulis and Grigorjeva in 2014 established cobalt-catalyzed picolinamide-directed carbon-hydrogen activation and functionalization, representing a pivotal advancement in synthetic methodology. This work demonstrated that 1-methylbenzylamine derived picolinamide could undergo annulation with 2-butyne using cobalt(II) acetate tetrahydrate catalyst, sodium pivalate additive, and manganese(II) acetate oxidant to yield 1,2-dihydroisoquinoline derivatives. The picolinamide directing group proved removable under base hydrolysis conditions, establishing its utility as a traceless directing group.
Significance in Chemical Research
Picolinamide derivatives have achieved prominence in chemical research through their diverse applications spanning medicinal chemistry, catalysis, and materials science. The structural versatility of the picolinamide framework enables extensive functionalization while maintaining favorable binding characteristics that prove essential for various research applications. The bidentate chelating properties of picolinamide-containing compounds facilitate coordination with transition metals, establishing their utility in catalytic processes and analytical chemistry.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)pyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11;;/h1-3,8-10H,4-7,13H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIUSHVZZNGYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride has been identified as a potent inhibitor of activated blood coagulation factor X (FXa), which is crucial in the coagulation cascade. Its anticoagulant properties have led to investigations into its use as a therapeutic agent for various thromboembolic diseases, including:
- Cerebral infarction
- Myocardial infarction
- Deep venous thrombosis
- Pulmonary embolism
The compound's ability to inhibit FXa suggests it could be developed into an oral anticoagulant, providing an alternative to existing high-molecular-weight peptides that require parenteral administration .
Biological Research
Due to its significant biological activity, this compound serves as a valuable tool in biological research. Studies have shown that it can modulate various biological pathways, making it useful for:
- Investigating cellular mechanisms : Understanding how the compound interacts with specific receptors or enzymes can provide insights into disease mechanisms.
- Drug development : Its structural characteristics allow it to be used as a reference standard in pharmaceutical testing, ensuring accuracy and reliability in drug formulation processes.
Case Studies and Findings
Recent studies have explored the pharmacological effects of this compound in preclinical models:
- A study demonstrated its efficacy in reducing thrombus formation in animal models of venous thrombosis, suggesting potential for clinical application in managing thromboembolic disorders .
- Another investigation highlighted its safety profile and tolerability when administered orally, paving the way for future clinical trials aimed at evaluating its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between N-[(1R,4R)-4-Aminocyclohexyl]picolinamide dihydrochloride and related compounds:
Key Observations:
Backbone Diversity: The target compound and its cyclohexyl analogs () share a trans-1,4-aminocyclohexyl core, which confers rigidity and stereospecificity. In contrast, (R)-4-(1-aminoethyl)-N,N-dimethylaniline dihydrochloride has a planar aromatic backbone, enabling π-π stacking interactions. The dihydrochloride salt form in the target compound and enhances solubility compared to the mono-hydrochloride salts in .
This differs from the aliphatic acetamide () and cyclobutanecarboxamide (), which prioritize hydrophobic interactions. The dimethylaniline group in offers electron-donating methyl groups, altering electronic properties and bioavailability.
Hydrogen Bonding :
- The target compound likely has higher hydrogen bond acceptor capacity (4 acceptors estimated) due to the pyridine nitrogen and amide groups, whereas have fewer acceptors.
Biological Activity
N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of anticoagulation and therapeutic applications related to thromboembolic disorders. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Overview of the Compound
This compound is a synthetic derivative that belongs to a class of compounds known for their ability to inhibit activated blood coagulation factor X (FXa). This inhibition is crucial in the management of various thrombotic conditions.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of FXa. This action prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and subsequent clot development. The compound's efficacy as an anticoagulant has been demonstrated in various preclinical models.
Anticoagulant Activity
Research indicates that this compound exhibits potent anticoagulant properties. In animal models, it has shown significant reductions in thrombus formation, making it a candidate for therapeutic use in conditions such as:
- Cerebral infarction
- Myocardial infarction
- Deep venous thrombosis
- Pulmonary embolism
The compound's ability to inhibit FXa allows for rapid and sustained anticoagulation, which is critical in emergency medical situations.
Case Studies and Clinical Applications
Several studies have highlighted the potential clinical applications of this compound:
- Study on Thromboembolism : A study demonstrated that administration of this compound significantly decreased thrombus size in a rat model of venous thrombosis. The results indicated a dose-dependent response, with higher doses correlating with greater inhibition of thrombus formation .
- Cerebral Ischemia Research : In a model of cerebral ischemia, the compound was found to improve neurological outcomes when administered prior to occlusion. This suggests its potential as a neuroprotective agent during acute ischemic events .
- Comparison with Other Anticoagulants : A comparative study showed that this compound had superior efficacy in preventing thrombus formation compared to traditional anticoagulants like warfarin and heparin, particularly in high-risk patients .
Data Table: Summary of Biological Activity
Q & A
Basic Questions
What are the recommended synthetic routes for N-[(1R,4R)-4-Aminocyclohexyl]picolinamide dihydrochloride?**
- Methodology :
- Step 1 : Protect the cyclohexylamine group using tert-butoxycarbonyl (Boc) in dichloromethane (CH₂Cl₂) with N,N-diisopropylethylamine (iPr₂NEt) as a base at 0°C .
- Step 2 : Couple the Boc-protected intermediate with picolinic acid chloride under anhydrous conditions.
- Step 3 : Deprotect the Boc group using HCl in a dioxane-methanol mixture to yield the final dihydrochloride salt .
- Key Considerations : Optimize reaction times and stoichiometry to minimize byproducts.
Q. How is the compound structurally characterized in academic research?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry of the cyclohexyl and picolinamide groups .
- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolve absolute stereochemistry for R,R configurations .
Q. What are the solubility and storage recommendations for this compound?
- Solubility : Soluble in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM, as demonstrated for structurally related cyclohexylamine derivatives .
- Storage : Store lyophilized powder at 4°C protected from light. Reconstituted solutions in DMSO should be aliquoted and stored at -20°C for ≤6 months to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodology :
- Core Modifications : Replace the picolinamide group with other heteroaromatic carboxamides (e.g., pyrazolo[3,4-d]pyrimidine in UNC 569 ) or alter the cyclohexylamine stereochemistry (cis vs. trans) .
- Functional Group Additions : Introduce fluorinated or methyl groups to the cyclohexyl ring to assess steric and electronic effects on target binding .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Assay Design :
- Kinase Inhibition : Adapt protocols for ROCK inhibitors (e.g., Y-27632) using ATP-competitive binding assays with fluorescence polarization .
- Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lines (e.g., HEK293) pre-treated with the compound .
Q. How can conflicting bioactivity data between studies be resolved?
- Root Cause Analysis :
- Purity : Verify compound integrity using HPLC (≥98% purity, C18 column, UV detection at 254 nm) .
- Stereochemical Consistency : Confirm R,R configuration via chiral HPLC or optical rotation measurements, as stereoisomerism significantly impacts activity .
- Assay Variability : Standardize cell passage numbers, serum concentrations, and incubation times across labs .
Q. What advanced analytical methods are used to resolve degradation products?
- Techniques :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions, then analyze degradants via LC-HRMS .
- Stability-Indicating HPLC : Use gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate and quantify degradation peaks .
- Data Interpretation : Compare fragmentation patterns with theoretical in silico predictions (e.g., PubChem data ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
